molecular formula C23H21FN2O4 B296697 ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate

Katalognummer B296697
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: YEEBHWLDWXIRSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wirkmechanismus

The mechanism of action of Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. It also disrupts the cell membrane of fungi and bacteria, leading to their death. The compound acts as a fluorescent probe by binding to specific proteins in the cell, allowing for their visualization under a microscope.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate are dependent on the specific application. In anticancer studies, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In antifungal and antibacterial studies, the compound has been found to disrupt the cell membrane of fungi and bacteria, leading to their death. As a fluorescent probe, the compound allows for the visualization of specific proteins in cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate in lab experiments is its potential for use in multiple areas of scientific research. Additionally, the compound has been found to be relatively easy to synthesize and purify. One limitation is the lack of in vivo studies, which limits the understanding of its potential applications in living organisms.

Zukünftige Richtungen

There are several future directions for the research of Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate. One direction is the further study of its anticancer properties, including in vivo studies and clinical trials. Another direction is the exploration of its potential use as a fluorescent probe in biological imaging. Additionally, the compound could be studied for its potential use in the development of new antifungal and antibacterial agents. Finally, the compound could be modified to improve its effectiveness and reduce any potential toxicity.

Synthesemethoden

The synthesis of Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate involves a series of chemical reactions. The starting materials include ethyl 2-methyl-3-oxobutanoate, 3-fluorobenzyl alcohol, and 2-hydroxybenzaldehyde. The reaction proceeds through a series of steps, including esterification, condensation, and cyclization. The final product is obtained after purification using a column chromatography technique.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate has shown potential applications in various areas of scientific research. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

Eigenschaften

Molekularformel

C23H21FN2O4

Molekulargewicht

408.4 g/mol

IUPAC-Name

ethyl 6-amino-5-cyano-4-[2-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H21FN2O4/c1-3-28-23(27)20-14(2)30-22(26)18(12-25)21(20)17-9-4-5-10-19(17)29-13-15-7-6-8-16(24)11-15/h4-11,21H,3,13,26H2,1-2H3

InChI-Schlüssel

YEEBHWLDWXIRSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC(=CC=C3)F)C#N)N)C

Kanonische SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC(=CC=C3)F)C#N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.